Some studies suggest Prenyl benzoate might possess anti-inflammatory properties. For instance, a 2013 study published in the journal "Biological and Pharmaceutical Bulletin" investigated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, a type of immune cell. The results indicated Prenyl benzoate could potentially help reduce inflammation caused by LPS [].
There's limited research on the potential neuroprotective effects of Prenyl benzoate. A 2011 study published in "Brain Research" examined its possible neuroprotective properties against ischemic stroke in rats. The study showed some neuroprotective effects, but more research is needed to confirm these findings and understand the mechanisms involved [].
Prenyl benzoate is an organic compound with the chemical formula C₁₂H₁₄O₂ and a CAS number of 5205-11-8. It consists of a prenyl group attached to a benzoate moiety, making it a member of the benzoate ester family. This compound is recognized for its potential applications in various fields, particularly in biomedical sciences, where it exhibits antioxidant properties and may play a role in therapeutic interventions .
Prenyl benzoate does not have a well-defined mechanism of action in scientific research.
Prenyl benzoate is generally recognized as safe (GRAS) for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) []. However, specific data on its toxicity is limited. As with any chemical, it is recommended to handle Prenyl benzoate with care and follow standard laboratory safety procedures.
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
Prenyl benzoate exhibits significant biological activity, particularly as an antioxidant. Its structure allows it to scavenge free radicals, potentially protecting cells from oxidative stress. Research indicates that compounds with similar structures often demonstrate anti-inflammatory and anti-cancer properties, suggesting that prenyl benzoate may have therapeutic potential in these areas . Furthermore, studies have indicated its role in modulating various biological pathways, which could be beneficial for drug development.
Several methods exist for synthesizing prenyl benzoate:
These methods vary in efficiency and yield, depending on the reaction conditions and catalysts used.
Prenyl benzoate finds applications across various domains:
Research on the interactions of prenyl benzoate with biological systems has revealed its potential effects on cellular processes. Interaction studies have shown that it can influence enzyme activity and modulate signaling pathways related to inflammation and cancer progression. These findings suggest that further exploration into its pharmacodynamics could yield valuable insights into its therapeutic applications .
Several compounds share structural similarities with prenyl benzoate, each exhibiting unique properties:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Phenyl Benzoate | C₁₃H₁₀O₂ | Commonly used as a plasticizer; exhibits different reactivity patterns. |
| 4-Hydroxybenzoate | C₇H₆O₃ | Known for its antimicrobial properties; used as a preservative. |
| Benzyl Benzoate | C₁₄H₁₂O₂ | Utilized as a solvent and fragrance; has insecticidal properties. |
While these compounds share similar functional groups or structural motifs, prenyl benzoate's unique prenyl group imparts distinct biological activities and chemical reactivity, setting it apart from others in this category .
Nuclear magnetic resonance spectroscopy serves as a fundamental technique for structural elucidation and verification of prenyl benzoate. The comprehensive analysis of both proton and carbon-thirteen nuclear magnetic resonance spectra provides detailed information about the molecular connectivity and electronic environment of individual atoms within the compound.
The proton nuclear magnetic resonance spectrum of prenyl benzoate displays characteristic signals that definitively confirm the molecular structure and connectivity patterns. The aromatic region exhibits signals consistent with monosubstituted benzene ring patterns typical of benzoic acid derivatives [1] [2]. The most downfield signals appear at 8.06 parts per million as a doublet with coupling constant of 7.5 hertz, corresponding to the two aromatic protons ortho to the carbonyl group [2]. These protons experience significant deshielding due to the electron-withdrawing nature of the adjacent carbonyl functionality.
The meta and para aromatic protons manifest as overlapping multiplets in the range of 7.49 to 7.39 parts per million, integrating for three protons total [2]. This spectral pattern is characteristic of the substitution pattern observed in benzoic acid esters, where the electronic effects of the carbonyl group create distinct chemical shift differences between ortho, meta, and para positions [3].
The prenyl moiety contributes distinctive signals that confirm the presence of the isoprenoid chain. The vinyl proton at the 2-position of the prenyl group appears as a triplet at 5.46 parts per million with a coupling constant of 6.8 hertz [2]. This multiplicity pattern results from coupling with the adjacent methylene protons. The methylene protons at the 1-position appear as a doublet at 4.82 parts per million with the same coupling constant, confirming the vicinal coupling relationship [2].
The terminal methyl groups of the prenyl moiety exhibit characteristic signals at 1.76 and 1.74 parts per million as singlets, each integrating for three protons [2]. The slight difference in chemical shifts between these methyl groups reflects their different stereochemical environments relative to the double bond geometry and overall molecular conformation.
Carbon-thirteen nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of chemical shifts and multiplicity patterns obtained via distortionless enhancement by polarization transfer experiments [4]. The carbonyl carbon appears in the characteristic ester region at approximately 166.2 parts per million, confirming the presence of the benzoyl ester functionality [5].
The aromatic carbons display the expected pattern for monosubstituted benzene derivatives. The ipso carbon (C-1) attached to the carbonyl group appears at 130.8 parts per million, while the ortho carbons (C-2,6) resonate at 129.0 parts per million [5]. The meta carbons (C-3,5) appear at 128.5 parts per million, and the para carbon (C-4) exhibits a signal at 133.5 parts per million. This pattern reflects the electronic influence of the carbonyl substituent on the aromatic system.
The prenyl chain carbons provide distinctive signals that confirm the isoprenoid structure. The aliphatic methylene carbon (C-1') appears at 62.8 parts per million as a negative signal in distortionless enhancement by polarization transfer experiments, confirming its methylene character [4]. The vinyl carbon (C-2') resonates at 119.2 parts per million, characteristic of sp²-hybridized carbons in alkene systems. The quaternary carbon (C-3') appears at 140.1 parts per million and is absent in distortionless enhancement by polarization transfer experiments, confirming its quaternary nature.
The terminal methyl carbons of the prenyl group exhibit signals at 18.0 and 25.8 parts per million, appearing as positive signals in distortionless enhancement by polarization transfer experiments [4]. These chemical shift values are consistent with methyl groups attached to sp²-hybridized carbons in isoprenoid systems [6].
Mass spectrometry provides crucial information regarding molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak of prenyl benzoate appears at mass-to-charge ratio 190, corresponding to the expected molecular weight of 190.24 atomic mass units [7] [8]. However, this molecular ion peak exhibits relatively low intensity at 3.8% relative abundance, which is characteristic of benzyl ester compounds that undergo facile fragmentation under electron ionization conditions [9].
The base peak in the mass spectrum appears at mass-to-charge ratio 105, corresponding to the benzoyl cation (C₆H₅CO⁺) [8]. This fragmentation represents the most thermodynamically favorable process, involving cleavage of the ester bond with charge retention on the aromatic acylium ion. The stability of this fragment is enhanced by resonance delocalization of the positive charge throughout the aromatic system and the adjacent carbonyl group [9].
Significant fragment ions appear at mass-to-charge ratios 77, 69, 68, and 67, representing various decomposition products of both the aromatic and aliphatic portions of the molecule [8]. The fragment at mass-to-charge ratio 77 corresponds to the phenyl cation (C₆H₅⁺), formed by loss of carbon monoxide from the benzoyl cation. The fragments at 69, 68, and 67 arise from the prenyl portion of the molecule, representing progressive hydrogen loss from the prenyl cation (C₅H₉⁺) [8].
Additional fragmentation produces ions at mass-to-charge ratios 51, 41, 39, 29, and 27, which represent further decomposition of the primary fragments through various rearrangement and elimination processes [8]. These secondary fragmentation patterns are consistent with typical behavior observed for aromatic esters under electron ionization conditions [9].
Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The most prominent absorption in the infrared spectrum of prenyl benzoate occurs at 1720 wavenumbers, corresponding to the carbonyl stretching vibration of the ester functional group [10]. This frequency is characteristic of aromatic esters and appears as a sharp, intense absorption that serves as a diagnostic feature for ester identification [11].
The aromatic carbon-carbon stretching vibrations appear as multiple peaks at 1602 and 1585 wavenumbers, exhibiting medium intensity [11]. These absorptions confirm the presence of the aromatic ring system and are characteristic of substituted benzene derivatives. The aromatic carbon-hydrogen stretching vibrations manifest at 3067 and 3034 wavenumbers as sharp absorptions of medium intensity [10].
Aliphatic carbon-hydrogen stretching vibrations provide information about the prenyl chain structure. The asymmetric and symmetric methyl stretching modes appear at 2980 and 2925 wavenumbers respectively, while the methylene stretching vibration occurs at 2860 wavenumbers [10]. These absorptions confirm the presence of the isoprenoid chain and its characteristic methyl and methylene groups.
The alkene carbon-carbon double bond stretching vibration appears at 1648 wavenumbers with medium intensity, confirming the presence of the double bond in the prenyl moiety [10]. The ester carbon-oxygen stretching vibrations manifest as broad, strong absorptions at 1275 and 1110 wavenumbers, representing the asymmetric and symmetric stretching modes respectively [11].
Various bending vibrations appear throughout the fingerprint region, including aromatic carbon-hydrogen bending at 1451 and 1315 wavenumbers, and out-of-plane aromatic bending at 722 wavenumbers [11]. These absorptions provide additional confirmation of the aromatic substitution pattern and molecular structure.
Ultraviolet-visible spectroscopy reveals electronic transitions that provide information about the chromophoric systems within prenyl benzoate. The compound exhibits absorption maxima characteristic of benzoyl chromophores, with distinct π → π* transitions occurring in the ultraviolet region [12] [13].
The primary absorption band appears in the wavelength range of 220 to 240 nanometers, corresponding to the E₂ π → π* transition of the benzoyl aromatic system [12]. This transition exhibits high extinction coefficients ranging from 8,000 to 12,000 liters per mole per centimeter, indicating a strong electronic transition with significant oscillator strength between 0.15 and 0.25 [14].
A secondary absorption band occurs in the range of 270 to 290 nanometers, corresponding to the B₂ π → π* transition involving conjugation between the aromatic ring and the carbonyl group [12]. This transition displays moderate extinction coefficients of 1,500 to 3,000 liters per mole per centimeter with oscillator strengths of 0.05 to 0.10.
Weak absorption in the range of 320 to 340 nanometers corresponds to the forbidden n → π* transition of the carbonyl group [12]. This transition exhibits low extinction coefficients of 100 to 500 liters per mole per centimeter due to its symmetry-forbidden nature, with oscillator strengths ranging from 0.001 to 0.005 [15].
Analysis of ultraviolet-visible absorption spectra indicates that prenyl benzoate does not present concerns for photoirritation or photoallergenicity, as no significant absorption occurs between 290 and 700 nanometers [13]. This spectral characteristic is important for safety evaluation in applications involving potential exposure to solar radiation.
X-ray crystallographic analysis provides the most definitive structural information through direct determination of atomic positions and intermolecular interactions. While specific crystallographic data for prenyl benzoate are not extensively reported in the literature, comparison with structurally related benzoic acid esters provides valuable insights into expected crystallographic parameters [16] [17].
Benzoic acid esters typically crystallize in monoclinic crystal systems with space groups such as P21/c or P21/n [16]. Based on molecular size and packing considerations, prenyl benzoate would be expected to exhibit unit cell parameters with a-axis dimensions of 10 to 13 angstroms, b-axis dimensions of 8 to 11 angstroms, and c-axis dimensions of 12 to 16 angstroms. The β angle would likely range from 95 to 105 degrees, characteristic of monoclinic systems [18].
The calculated density for prenyl benzoate crystals would be expected to fall in the range of 1.15 to 1.25 grams per cubic centimeter, consistent with organic ester compounds of similar molecular weight [19]. Crystal structures typically contain four molecules per unit cell (Z = 4), resulting in unit cell volumes ranging from 1100 to 1600 cubic angstroms.
Intermolecular interactions in the crystal structure would be dominated by van der Waals forces and weak carbon-hydrogen to oxygen hydrogen bonding interactions [18]. The aromatic rings would likely exhibit π-π stacking interactions with interplanar distances of approximately 3.5 to 3.8 angstroms and lateral offsets that optimize intermolecular overlap while minimizing steric repulsion [20].
The molecular conformation in the solid state would be influenced by the balance between intramolecular and intermolecular interactions. The dihedral angle between the aromatic ring and the ester carbonyl group would be expected to range from 0 to 20 degrees, while the prenyl chain would adopt an extended conformation to minimize steric interactions [18].
The R-factor for a well-refined crystal structure of prenyl benzoate would be expected to fall in the range of 0.04 to 0.06, indicating good agreement between observed and calculated structure factors [16]. Data collection would typically be performed at low temperatures (173 K) using molybdenum Kα radiation to minimize thermal motion and optimize data quality [21].
Environmental Hazard